JYL-1511

概要

説明

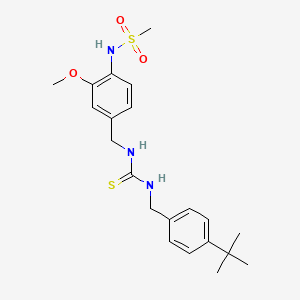

JYL-1511 is a complex organic compound with the molecular formula C20H27N3O2S2 and a molecular weight of 405.58 g/mol . This compound is characterized by its unique structure, which includes a methanesulfonamide group, a tert-butylphenyl group, and a thioxomethyl group, among others. It is used in various scientific research applications due to its distinctive chemical properties.

準備方法

The synthesis of JYL-1511 involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

Formation of the tert-butylphenyl group: This step involves the reaction of tert-butylbenzene with appropriate reagents to introduce the tert-butyl group.

Introduction of the methanesulfonamide group: This is achieved by reacting methanesulfonyl chloride with an amine to form the methanesulfonamide.

Formation of the thioxomethyl group: This step involves the reaction of a thiourea derivative with formaldehyde to introduce the thioxomethyl group.

Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

JYL-1511 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Applications

-

Pain Management

- JYL-1511 exhibits potential as a modulator of pain pathways through its action on TRPV1. Unlike full agonists such as capsaicin, this compound activates TRPV1 at lower efficacy levels, which may reduce the risk of adverse effects associated with complete receptor activation. Studies have shown that this compound can induce calcium mobilization in cells expressing TRPV1, indicating its ability to activate the receptor effectively even at concentrations as low as 3 nM .

-

Vascular Regulation

- Research indicates that this compound can influence vascular tone by causing changes in arteriolar diameter. In experimental models, application of this compound resulted in a decrease in arteriolar diameter, suggesting its potential use in modulating vascular responses without eliciting significant sensory activation typically associated with full agonists . The compound's partial agonist nature allows for nuanced modulation of TRPV1 activity, which could be beneficial in therapeutic scenarios where complete receptor activation may lead to adverse effects.

Study on Vascular Effects

A study demonstrated that this compound was applied to isolated arterioles to assess its effects on vascular diameter. The results showed that:

- At concentrations ranging from 1 nM to 1 µM, this compound did not evoke significant changes in vascular diameter.

- However, when used in conjunction with higher concentrations of capsaicin, it exhibited partial inhibition of the capsaicin response, indicating its role as a modulator rather than a full agonist .

Calcium Mobilization Assays

In CHO cells overexpressing rat TRPV1, this compound was tested for its capacity to induce calcium uptake:

- The efficacy of this compound as an agonist was determined to be approximately 17% compared to capsaicin.

- The compound inhibited capsaicin-induced calcium uptake with an IC50 value of around 3.4 nM, demonstrating its effectiveness in modulating TRPV1 activity .

Comparative Analysis of TRPV1 Agonists

| Compound | Efficacy (%) | Potency (nM) | Vascular Effect |

|---|---|---|---|

| Capsaicin | 100 | 0.01 | Significant vasodilation |

| Resiniferatoxin | 0 | - | No effect |

| JYL-273 | 0 | - | No effect |

| This compound | 17 | 3 | Partial inhibition |

Therapeutic Potential and Future Directions

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Chronic Pain Management : Due to its partial agonist characteristics, it may serve as a safer alternative for managing chronic pain conditions without the heightened risk of desensitization typically seen with full agonists.

- Vascular Disorders : Its ability to modulate vascular responses positions it as a candidate for treating conditions related to vascular dysfunction.

Further research is warranted to explore the full therapeutic potential of this compound and to optimize its application in clinical settings. Studies focusing on long-term effects, dosage optimization, and comparative efficacy against existing treatments will be crucial for advancing our understanding and utilization of this compound.

作用機序

The mechanism of action of JYL-1511 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

類似化合物との比較

JYL-1511 can be compared with other similar compounds, such as:

Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-fluorophenyl)-: This compound has a similar structure but includes a fluorine atom, which may alter its chemical properties and biological activities.

Methanesulfonamide, N-(4-((((((4-(1,1-dimethylethyl)phenyl)methyl)amino)thioxomethyl)amino)methyl)-2-chlorophenyl)-:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

JYL-1511 is a compound that has garnered attention for its biological activity, particularly in relation to the transient receptor potential vanilloid 1 (TRPV1) channel. This article delves into the compound's mechanisms of action, effects on TRPV1, and relevant research findings.

Overview of TRPV1 and this compound

TRPV1 is a receptor that plays a crucial role in sensing heat and pain. It is activated by various stimuli, including capsaicin, the active component in chili peppers. This compound functions as a partial agonist at TRPV1, which means it can activate the receptor but not to its full capacity. This characteristic makes it a compound of interest for therapeutic applications, particularly in pain management.

This compound exhibits both agonistic and antagonistic properties at TRPV1. Its activity can vary significantly based on the cellular context and the presence of other signaling molecules. For instance, studies have shown that the efficacy of this compound as an agonist increases under conditions of low pH or elevated temperature, which are known to modulate TRPV1 activity .

Table 1: Agonistic Activity of this compound

| Condition | Agonism (%) |

|---|---|

| Baseline | 17.4 |

| With PMA (Protein Kinase C activator) | 27.8 |

| Low pH + Heat + PMA | 98 |

Case Studies and Experimental Data

Multiple studies have investigated the effects of this compound on TRPV1 activity:

- Calcium Uptake Studies : In experiments using Chinese hamster ovary (CHO) cells expressing TRPV1, this compound was shown to induce calcium uptake in a dose-dependent manner. The compound's partial agonism was observed to increase significantly when combined with phosphatase inhibitors like cyclosporin A, enhancing its agonistic effect from 6.4% to 25.1% .

- Comparative Analysis : When compared with other compounds such as JYL827, this compound demonstrated a higher level of partial agonism (17.4% vs. 6.8%) and antagonism against capsaicin-induced calcium uptake (84.1% vs. 93.9%) .

Table 2: Comparative Activity of TRPV1 Ligands

| Compound | Partial Agonism (%) | Antagonism (%) |

|---|---|---|

| This compound | 17.4 | 84.1 |

| JYL827 | 6.8 | 93.9 |

Implications for Drug Development

The unique properties of this compound as a partial agonist suggest potential applications in developing analgesic drugs that target TRPV1 without causing full activation, which could lead to fewer side effects associated with complete agonists like capsaicin.

Conceptual Lessons for Drug Development

Research indicates several important considerations for future drug development targeting TRPV1:

- Contextual Screening : It is crucial to assess the structure-activity relationships of TRPV1 ligands under varying physiological conditions to better predict their behavior in vivo.

- Comparative Models : Understanding how different models (cellular vs. animal) respond to these compounds can help refine predictive capabilities for drug efficacy.

- Complex Interactions : The interplay between agonism, partial agonism, and antagonism under various stimulatory conditions needs thorough investigation to optimize therapeutic strategies .

特性

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)-3-methoxyphenyl]methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S2/c1-21(2,3)17-9-6-15(7-10-17)13-22-20(28)23-14-16-8-11-18(19(12-16)27-4)24-29(5,25)26/h6-12,24H,13-14H2,1-5H3,(H2,22,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFPXWPVMTWSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436735 | |

| Record name | JYL-1511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623166-14-3 | |

| Record name | JYL-1511 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623166143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JYL-1511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JYL-1511 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD3654O9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。